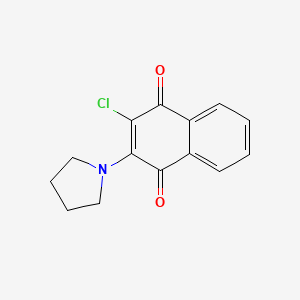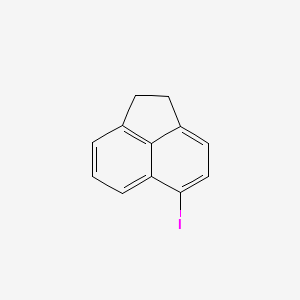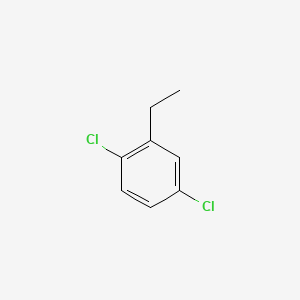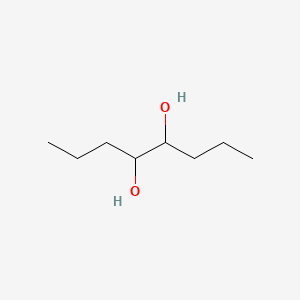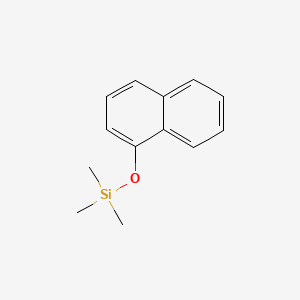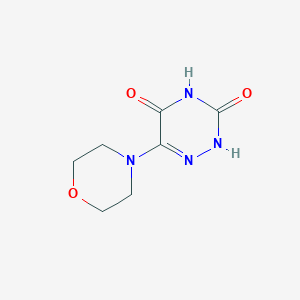
5-N-MORPHOLINO-6-AZAURACIL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is a heterocyclic compound that contains a triazine ring substituted with a morpholine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-MORPHOLINO-6-AZAURACIL typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- can undergo various chemical reactions, including:
Substitution Reactions: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted triazine derivatives.
Oxidation: Oxidized triazine compounds.
Reduction: Reduced triazine derivatives.
Hydrolysis: Hydrolyzed triazine products.
Aplicaciones Científicas De Investigación
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agriculture: Possible application as a herbicide or pesticide.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-N-MORPHOLINO-6-AZAURACIL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In agriculture, it may inhibit specific pathways in pests or weeds, leading to their control.
Comparación Con Compuestos Similares
Similar Compounds
Triazine-3,5(2H,4H)-dione: A parent compound without the morpholine substitution.
6-Chloro-Triazine-3,5(2H,4H)-dione: A similar compound with a chlorine substitution instead of morpholine.
6-Amino-Triazine-3,5(2H,4H)-dione: A compound with an amino group substitution.
Uniqueness
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is unique due to the presence of the morpholine group, which can impart specific chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets.
Propiedades
Número CAS |
4956-12-1 |
|---|---|
Fórmula molecular |
C7H10N4O3 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
6-morpholin-4-yl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10N4O3/c12-6-5(9-10-7(13)8-6)11-1-3-14-4-2-11/h1-4H2,(H2,8,10,12,13) |
Clave InChI |
UTKHPCKCRAFBOP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNC(=O)NC2=O |
SMILES canónico |
C1COCCN1C2=NNC(=O)NC2=O |
| 4956-12-1 | |
Solubilidad |
26.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


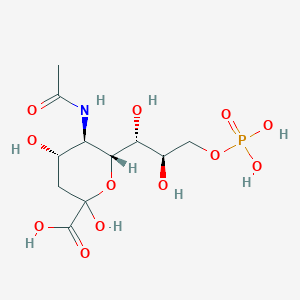
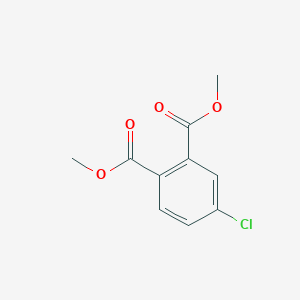
![N-[diethylamino(2-diphenylphosphanylethynyl)phosphanyl]-N-ethylethanamine](/img/structure/B1616736.png)
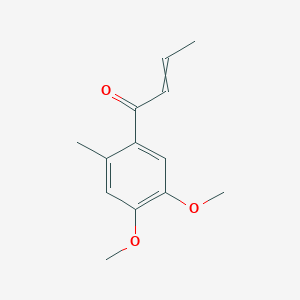
![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)
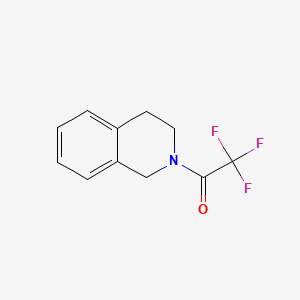
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)
